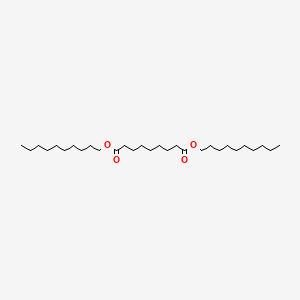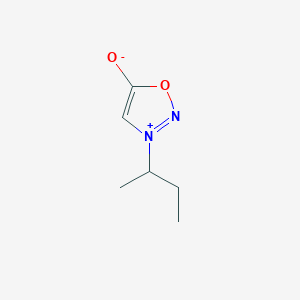
Tetraethyldiphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyldiphosphine is an organophosphorus compound with the molecular formula C₈H₂₀P₂. It is a tertiary phosphine, characterized by the presence of two phosphorus atoms bonded to ethyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethyldiphosphine can be synthesized through the reaction of ethylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of ethylmagnesium bromide by reacting ethyl bromide with magnesium in dry ether.
- Addition of phosphorus trichloride to the ethylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyldiphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and triflates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetraethyldiphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: It is studied for its potential use in biological systems, particularly in the development of phosphine-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the synthesis of various organophosphorus compounds, which are important in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetraethyldiphosphine involves its interaction with molecular targets through its phosphorus atoms. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the lone pairs of electrons on the phosphorus atoms, which can form bonds with electrophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylphosphine: Similar in structure but contains only one phosphorus atom.
Tetraethylphosphonium: Contains a phosphonium center instead of a phosphine.
Diphenylphosphine: Contains phenyl groups instead of ethyl groups.
Uniqueness
Tetraethyldiphosphine is unique due to the presence of two phosphorus atoms bonded to ethyl groups, which imparts distinct reactivity and properties compared to other phosphines. Its ability to form stable complexes with metals and participate in various chemical reactions makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
3040-63-9 |
|---|---|
Molekularformel |
C8H20P2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
diethylphosphanyl(diethyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
UVTLTCJBYXBVBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)P(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


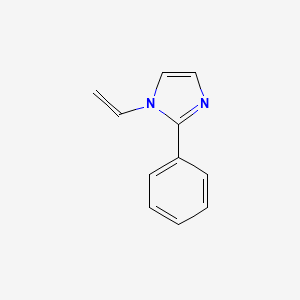
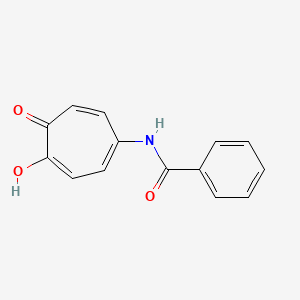
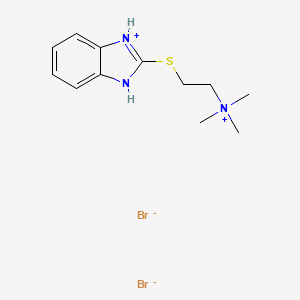
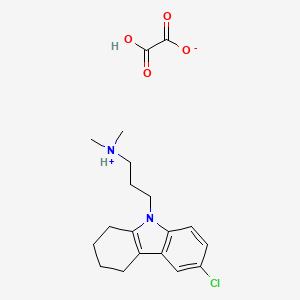


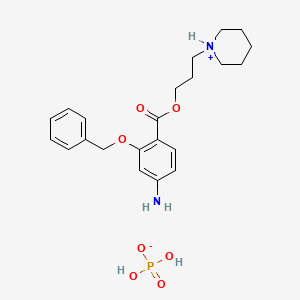

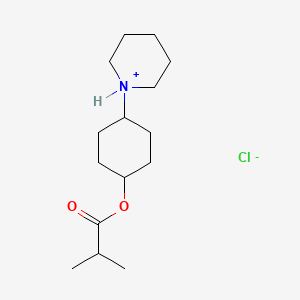
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)


